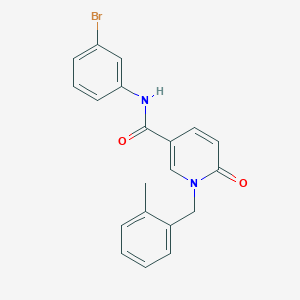
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
The synthesis of N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of the Triazole Moiety:
Bromination: The bromine atom is introduced into the phenyl ring through a bromination reaction using bromine or a brominating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Análisis De Reacciones Químicas
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
- N-(4-chlorophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine
- N-(4-fluorophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine
These compounds share similar structures but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6S/c1-18-6-9(14-17-18)10-15-16-11(19-10)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGIJCLNABIVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(S2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)
![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)


![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)


![ethyl 2-(2H-1,3-benzodioxole-5-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2539646.png)
